ダルセトラピブ
概要
説明
ダルセトラピブは、コレステロールエステル転移タンパク質(CETP)阻害剤として開発された化合物です。 これは主に、血中の高密度リポタンパク質(HDL)コレステロール値を上昇させることを目的としており、しばしばより良い心臓血管の健康に関連付けられています . その可能性にもかかわらず、臨床試験では、心臓血管イベントを減らす効果に関して、その有効性にばらつきが見られました .
科学的研究の応用
作用機序
ダルセトラピブは、コレステロールエステル転移タンパク質(CETP)の活性を阻害することによって効果を発揮します。 この阻害は、HDLコレステロール値の増加と低密度リポタンパク質(LDL)コレステロール値の減少につながります . 関与する分子標的には、CETPタンパク質とコレステロール代謝に関連する経路が含まれます .
生化学分析
Biochemical Properties
Dalcetrapib is a selective CETP inhibitor that modulates reverse cholesterol transport . CETP is a plasma protein that promotes the transfer of cholesteryl esters from protective HDL-C to atherogenic low-density lipoprotein (LDL) particles . Dalcetrapib specifically increases markers of cholesterol absorption, likely through nascent HDL lipidation by intestinal ATP-binding cassette subfamily A1 .
Cellular Effects
Dalcetrapib has been shown to have effects on various types of cells and cellular processes. It reduces CETP activity and increases HDL-C levels without affecting nitric oxide (NO)-dependent endothelial function, blood pressure, or markers of inflammation and oxidative stress . In patients with a recent acute coronary syndrome, dalcetrapib increased HDL cholesterol levels but did not reduce the risk of recurrent cardiovascular events .
Molecular Mechanism
Dalcetrapib operates by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters from HDL particles to LDL or very low-density lipoprotein (VLDL) particles . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . Dalcetrapib only affects the heterotypic cholesteryl ester transfer and does not affect LDL-C concentrations or apolipoprotein B .
Temporal Effects in Laboratory Settings
In a clinical trial, patients were followed for a median of 31 months. During this time, HDL cholesterol levels increased from baseline by 4 to 11% in the placebo group and by 31 to 40% in the dalcetrapib group . After 4, 24, and 36 weeks of treatment with dalcetrapib, CETP activity decreased by 51, 53, and 56% .
Metabolic Pathways
Dalcetrapib is involved in the modulation of the reverse cholesterol transport pathway . It inhibits CETP, a protein that mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma .
Transport and Distribution
The primary route of elimination of dalcetrapib is metabolism . Following the administration of a single 600 mg oral dose of dalcetrapib, one-third and two-thirds of the total radioactivity were recovered in the urine and feces, respectively .
準備方法
合成経路と反応条件: ダルセトラピブの合成には、市販の出発物質から始まるいくつかのステップが含まれます反応条件は通常、目的の生成物の形成を促進するために、有機溶媒や触媒の使用を含みます .
工業生産方法: ダルセトラピブの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収率と純度が最適化されており、最終製品が医薬品規格を満たしていることを保証するために、多くの場合、複数の精製ステップが含まれます .
化学反応の分析
反応の種類: ダルセトラピブは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、体内の代謝と活性にとって不可欠です .
一般的な試薬と条件: ダルセトラピブを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応条件は、多くの場合、目的の結果を達成するために、制御された温度とpHレベルを伴います .
生成される主要な生成物: ダルセトラピブの反応から生成される主要な生成物には、代謝産物が含まれ、代謝産物はさらに体によって処理されます。 これらの代謝産物は、薬理学的効果において重要な役割を果たします .
科学的研究への応用
これは、急性冠症候群の患者において、HDLコレステロール値を上昇させ、心臓血管イベントのリスクを軽減する能力について調査されています . さらに、研究では、炎症やコレステロールの流出能力への影響が調査されています .
類似化合物との比較
類似化合物: ダルセトラピブに似た化合物には、アナセトラピブやエバセトラピブなどの他のCETP阻害剤が含まれます . これらの化合物もHDLコレステロール値を上昇させることを目的としていますが、化学構造と薬物動態特性が異なります .
独自性: ダルセトラピブは、その特定の分子構造とCETPの選択的阻害において独自です。 他のCETP阻害剤とは異なり、ダルセトラピブは、明確な安全性プロファイルと、その有効性に影響を与える可能性のある特定の遺伝子相互作用を示しています .
特性
IUPAC Name |
S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLWPMZQVHJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943475 | |
Record name | Dalcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211513-37-0 | |
Record name | Dalcetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211513-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalcetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211513370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dalcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALCETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D050LIQ3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。